molecular formula C21H32N4O3 B2747363 N-(2-(3-cyclohexylureido)ethyl)-4-pivalamidobenzamide CAS No. 1171959-81-1

N-(2-(3-cyclohexylureido)ethyl)-4-pivalamidobenzamide

Katalognummer: B2747363
CAS-Nummer: 1171959-81-1
Molekulargewicht: 388.512
InChI-Schlüssel: JVPGSZQGRNQUHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(2-(3-cyclohexylureido)ethyl)-4-pivalamidobenzamide” is chemically known as “Glibenclamide EP Impurity C”. It is supplied with detailed characterization data compliant with regulatory guidelines .


Molecular Structure Analysis

The molecular formula of the compound is C15H23N3O3S .

Wissenschaftliche Forschungsanwendungen

Sigma Receptor Binding for Imaging Breast Cancer

A study investigated the use of a radioiodinated benzamide, specifically targeting sigma receptors for imaging breast cancer. This research highlighted the synthesis, in vitro pharmacologic characterization, and preclinical evaluation of the compound, demonstrating its potential in distinguishing breast cancer tissues through sigma-1 and sigma-2 receptor sites binding. The compound showed a rapid clearance from normal organs and a slightly higher uptake in tumors compared to Tc-99m sestamibi, suggesting its potential for further studies as a breast cancer imaging agent (John et al., 1999).

Platinum-Catalyzed Hydroamination

Another study described the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, including benzamide derivatives. This chemical process yields N-ethylbenzamide among other products, showcasing the versatility of carboxamides in organic synthesis and their potential applications in developing new chemical entities (Wang and Widenhoefer, 2004).

Anticonvulsant Activity

The anticonvulsant activity of 4-aminobenzamides, including derivatives with cyclohexyl groups, was evaluated in a study that prepared and tested compounds against seizures induced by electroshock and pentylenetetrazole. Some derivatives demonstrated significant anticonvulsant effects, indicating the potential therapeutic applications of benzamide derivatives in treating seizures (Clark et al., 1984).

Glibenclamide Structure Analysis

Research on glibenclamide, a drug with a similar structural motif to N-(2-(3-cyclohexylureido)ethyl)-4-pivalamidobenzamide, focused on its structure in solution and the solid state. This work aids in understanding the physicochemical properties of such compounds, which is crucial for drug design and development (Sanz et al., 2012).

Biosensor Development

A study on the development of a highly sensitive biosensor for the simultaneous determination of glutathione and piroxicam utilized a novel modified electrode based on a benzamide derivative. This demonstrates the application of such compounds in enhancing the analytical capabilities of biosensors for detecting biological and pharmaceutical substances (Karimi-Maleh et al., 2014).

Zukünftige Richtungen

Future research could focus on the development of potent selective inhibitors based on this compound. For instance, a novel series of substituted N,N′-diaryl ureas that act as p38α inhibitors have been designed and synthesized . Among these compounds, one appeared to be the most powerful and is the main compound that will be studied in the future .

Eigenschaften

IUPAC Name

N-[2-(cyclohexylcarbamoylamino)ethyl]-4-(2,2-dimethylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O3/c1-21(2,3)19(27)24-17-11-9-15(10-12-17)18(26)22-13-14-23-20(28)25-16-7-5-4-6-8-16/h9-12,16H,4-8,13-14H2,1-3H3,(H,22,26)(H,24,27)(H2,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPGSZQGRNQUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.